2-(Methylsulfanyl)-1,3,5-triazine

Analytical Chemistry GC-MS Triazine Herbicides

Sourcing 2-(methylsulfanyl)-1,3,5-triazine with ≥95% purity ensures the methylthio (–SCH₃) group is intact for in vivo potency advantages over chloro/methoxy analogs, the unique sulfoxide/sulfone metabolic pathway, and the superior alcoholysis selectivity required in dye-fixation chemistry. This scaffold is the non-negotiable starting point for manufacturing methylthio-triazine herbicides (ametryn, prometryn, terbutryn) and for solid-support triazine library synthesis. Request a quote today for batch-to-batch consistency in your synthesis or environmental fate study.

Molecular Formula C4H5N3S
Molecular Weight 127.17 g/mol
CAS No. 26292-91-1
Cat. No. B1214821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfanyl)-1,3,5-triazine
CAS26292-91-1
Molecular FormulaC4H5N3S
Molecular Weight127.17 g/mol
Structural Identifiers
SMILESCSC1=NC=NC=N1
InChIInChI=1S/C4H5N3S/c1-8-4-6-2-5-3-7-4/h2-3H,1H3
InChIKeyWOPHAXVWACNHPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfanyl)-1,3,5-triazine (CAS 26292-91-1): Core Properties and Procurement Considerations for the Methylthio-s-triazine Scaffold


2-(Methylsulfanyl)-1,3,5-triazine (CAS 26292-91-1), also known as 2-(methylthio)-1,3,5-triazine or methylthio-s-triazine, is the simplest member of the methylthio-1,3,5-triazine class. It consists of a 1,3,5-triazine ring substituted with a single methylthio (–SCH₃) group at the 2-position. The compound has the molecular formula C₄H₅N₃S and a molecular weight of 127.17 g/mol . It has a computed logP (XLogP3) of 0.8, a density of 1.28 g/cm³, a boiling point of 299.5 °C at 760 mmHg, and a topological polar surface area of 63.97 Ų [1]. This monofunctional scaffold serves as a versatile intermediate for the synthesis of herbicides (e.g., ametryn, prometryn, simetryn, terbutryn), fungicides, and reactive dyes, and it functions as a hydrogen-bond acceptor [2]. Commercially, it is available at a minimum purity of 95% from specialty chemical suppliers, with a molecular weight of 127.17 g/mol . Its unique reactivity profile and metabolic fate distinguish it from analogous chloro-, methoxy-, and amino-substituted triazines, making it critical for specific synthetic routes and environmental fate studies.

Why 2-(Methylsulfanyl)-1,3,5-triazine Cannot Be Casually Substituted: Differential Reactivity and Biological Fate vs. Chloro and Methoxy Analogs


Despite a shared 1,3,5-triazine core, the identity of the 2-substituent profoundly alters physical, chemical, and biological properties. The methylthio group introduces a sulfur atom capable of progressive oxidation to sulfoxide and sulfone, a metabolic pathway unique to this subclass [1]. In electron-impact mass spectrometry, the stability of 2,4,6-trisubstituted triazines follows the order chloro < methoxy < methylthio, directly impacting analytical method selection [2]. Photochemical stability in aqueous solution similarly trends methylthio- < chloro- < methoxy-triazines, meaning environmental persistence cannot be extrapolated across subclasses [3]. In herbicide development, the methylthio substituent consistently confers greater in vivo potency than chloro or methoxy on the same diamino-s-triazine core, as demonstrated in leaf cell assays where methylthio-prometryn inhibited all four measured physiological processes more strongly than its chloro (propazine) or methoxy (prometone) counterparts [4]. For synthetic chemistry, 2-chloro-4-methylthio-s-triazine displays superior alcoholysis selectivity over hydrolysis versus 2-chloro-4-methoxy analogs, directly impacting dye fixation yields on cotton [5]. These divergent properties mean that substituting a chloro- or methoxy-triazine into a protocol optimized for a methylthio scaffold will yield fundamentally different reactivity, analytical recovery, or biological readouts.

Quantitative Differentiation Evidence for 2-(Methylsulfanyl)-1,3,5-triazine vs. Closest Analogs


Superior Electron-Impact Stability of Methylthio-triazines vs. Chloro- and Methoxy-triazines in GC-MS Analysis

The electron-impact (EI) mass spectral stability of 2-substituted 4,6-bis(alkylamino)-1,3,5-triazines increases in the order chloro < methoxy < methylthio. This ranking was experimentally determined by comparing 22 compounds across four GC stationary phases of differing polarity [1]. The methylthio derivatives are the most stable under EI conditions, producing more robust molecular ion signals and less extensive fragmentation. In contrast, chlorotriazines readily lose HCl, making them less suitable for trace-level quantification via selected ion monitoring (SIM) [1].

Analytical Chemistry GC-MS Triazine Herbicides Stability Order

Lowest Photochemical Stability of Methylthio-triazines: Critical for Environmental Fate and Photocatalytic Degradation Studies

In aqueous acetone-sensitized photolysis experiments, the photochemical stability of 2-substituted 4,6-bis(alkylamino)-1,3,5-triazines increases in the order methylthio- < chloro- < methoxy-triazines [1]. Ametryne (a methylthio-triazine) degrades more rapidly under light exposure than its chloro analog atrazine or its methoxy analog atraton. This susceptibility to photodesulfurization, leading to the corresponding hydroxy-triazine, makes the methylthio subclass the least environmentally persistent among the three, a critical parameter for ecotoxicological risk assessment and wastewater treatment design [1].

Environmental Chemistry Photodegradation Aqueous Photolysis Triazine Persistence

Highest In Vivo Metabolic Inhibitory Potency of Methylthio-substituted Triazines in Plant Leaf Cell Assays

In isolated leaf cells of Phaseolus vulgaris (common bean), the methylthio-substituted herbicide prometryn [2,4-bis(isopropylamino)-6-(methylthio)-s-triazine] was more inhibitory to all four measured metabolic processes—photosynthesis (¹⁴CO₂ fixation), protein synthesis, RNA synthesis, and lipid synthesis—than its chloro analog propazine or its methoxy analog prometone [1]. This head-to-head comparison on an identical diamino-s-triazine core demonstrates that the methylthio group intrinsically enhances biological potency. A separate study on mitochondrial and chloroplast energy relations confirmed that triazines with the methylthio group showed the most activity, followed by those with methoxy and chloro substituents in that order [2].

Herbicide Discovery Structure-Activity Relationship Photosynthesis Inhibition Plant Physiology

Oxidation-Activated Leaving Group Strategy: Methylthio as a Traceless Linker in Solid-Phase Triazine Library Synthesis

The methylthio (thioether) group on 1,3,5-triazine can be oxidized to the corresponding sulfone (–SO₂CH₃), converting a poor leaving group into an excellent one for nucleophilic displacement. This oxidation-activation strategy was compared with a previous orthogonal method for solid-phase triazine library synthesis: the sulfone method yielded highly pure triazine library compounds with fewer side products and higher overall purity [1]. The methylthio→sulfone→nucleophile sequence thus functions as a traceless linker strategy, where the sulfur group is ultimately displaced, leaving a fully functionalized triazine core.

Combinatorial Chemistry Solid-Phase Synthesis Orthogonal Strategy Triazine Library

Genotoxic Potential of the Methylthio-s-triazine Class: In Vivo Evidence from Subchronic Oral Exposure Studies

The methylthio-s-triazine herbicide prometryn, a close congener sharing the 2-(methylsulfanyl)-1,3,5-triazine core, was shown to induce significant DNA damage in mouse leukocytes following subchronic oral exposure in vivo, as evaluated by the single-cell gel electrophoresis (SCGE/comet) assay [1]. The study authors noted that data on the toxic effects of prometryne and other methylthio-s-triazines have scarcely been published [1]. This contrasts with the more extensively characterized toxicological profiles of chloro-s-triazines such as atrazine. Because the methylthio group undergoes metabolic oxidation to reactive sulfoxide and sulfone intermediates, the genotoxic risk profile of this subclass is mechanistically distinct from that of chloro-triazines, which primarily generate hydroxylated metabolites [2].

Genetic Toxicology In Vivo Genotoxicity Methylthio-s-triazine DNA Damage

Optimal Scientific and Industrial Applications for 2-(Methylsulfanyl)-1,3,5-triazine Based on Quantitative Differentiation


Precursor for Methylthio-s-triazine Herbicide Synthesis (Ametryn, Prometryn, Simetryn, Terbutryn)

The 2-(methylsulfanyl)-1,3,5-triazine scaffold is the essential core for manufacturing major methylthio-triazine herbicides. Nucleophilic substitution of chlorine atoms on cyanuric chloride with methylthiol, followed by sequential amination at the 4- and 6-positions, yields active ingredients such as ametryn, prometryn, simetryn, and terbutryn [1]. The methylthio group is mechanistically critical: it confers the highest in vivo photosynthetic inhibitory potency among 2-substituent classes in plant leaf cell assays [2], and its unique metabolic pathway—progressive oxidation to sulfinyl, sulfonyl, and ultimately hydroxy analogs—dictates the environmental degradation profile and residue definition for regulatory submission [3]. Procurement of high-purity 2-(methylsulfanyl)-1,3,5-triazine is therefore a gatekeeper step for agrochemical manufacturers requiring batch-to-batch consistency in herbicidal activity and impurity profiles.

Solid-Phase Combinatorial Library Synthesis via Oxidation-Activated Sulfone Displacement

The thioether→sulfone→nucleophile sequence provides a traceless linker strategy for generating diverse 1,3,5-triazine libraries on solid support. Oxidation of the resin-bound methylthio-triazine with m-CPBA yields the sulfone, which undergoes clean displacement by amines, alcohols, or other nucleophiles to afford highly pure products with minimal byproduct contamination [4]. This method outperforms direct chloro displacement in terms of product purity. For medicinal chemistry CROs and pharmaceutical library production, sourcing 2-(methylsulfanyl)-1,3,5-triazine as the starting scaffold enables a versatile, high-purity synthetic route to triazine-based screening collections for kinase inhibitors, GPCR ligands, and epigenetic probes.

Environmental Fate Model Compound for Methylthio-triazine Photodegradation and Biotransformation Studies

Because methylthio-triazines are the least photostable subclass under aqueous UV exposure (stability order: methoxy > chloro > methylthio), the parent compound serves as an ideal model substrate for studying photodesulfurization kinetics, hydroxyl radical-mediated oxidation, and the formation of sulfoxide/sulfone intermediates [5]. The Rhodococcus sp. strain FJ1117YT biodegradation pathway—wherein the methylthio group is progressively oxidized and hydrolyzed [3]—provides a well-characterized microbial system for bioremediation research. Environmental analytical laboratories developing LC-MS/MS or GC-MS methods for triazine monitoring require authentic methylthio-triazine standards, as the differential recovery of methylthio- vs. chloro-triazines on MIP-based solid-phase extraction cartridges (recoveries >75% from organic media for both subclasses, but poor molecular recognition of methylthio-triazines in aqueous medium) necessitates subclass-specific method validation [6].

Reactive Dye Intermediate with Superior Alcoholysis Selectivity

The 2-chloro-4-methylthio-s-triazine reactive group exhibits a uniquely high propensity for alcoholysis (dye fixation to cellulose) over hydrolysis, compared to 2-chloro-4-methoxy and 2-chloro-4-dimethylamino analogs [7]. This enhanced chemical selectivity translates directly into superior exhaust dyeing fixation on cotton. Textile dye manufacturers synthesizing reactive dyes for cellulosic fibers benefit from incorporating the methylthio-triazine substructure, as it maximizes dye-fiber covalent bond formation while minimizing dye hydrolysis and wash-off, improving both color yield and wet fastness properties.

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